(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide
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Overview
Description
Chir 2279 is a N-(substituted)glycine peptoid trimer with high-affinity binding for alpha 1-adrenoceptors. CHIR 2279 antagonized the epinephrine-induced increase in intraurethal pressure (pseudo pA2, 6.86) in dogs.
Scientific Research Applications
Synthesis and Structural Characterization
One application of similar compounds involves their synthesis and structural characterization. For instance, the synthesis and structural analysis of N-para-ferrocenyl benzoyl amino acid ethyl esters, which have similarities in structure and function, have been explored. These compounds were characterized using techniques like NMR and mass spectrometry, and their crystal structures were determined (Savage et al., 2005).
Hydrolysis of Oligopeptides
The hydrolysis of oligopeptides containing glycine and tyrosine is another relevant area. Research on (glycyl)n-l-tyrosine ethyl esters, which bear resemblance to the compound , has been conducted to understand their behavior under hydrolytic conditions (Yoshida et al., 1968).
Modeling of Enzymatic Reactions
The compound's structure is conducive for modeling enzymatic reactions, such as the Thermolysin-catalyzed condensation of related peptides. This is valuable in understanding peptide synthesis and enzyme-substrate interactions (Nakanishi et al., 1986).
Ligand Synthesis and Characterization
Ligand synthesis and characterization, including the preparation of novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine Derivatives and their copper(II) complexes, is another application. These studies contribute to the understanding of complex molecular structures and their interactions (Yamato et al., 2000).
Receptor Antagonism Studies
Compounds like N-(2-(4-hydroxyphenyl)ethyl)-4-chlorocinnamide have been used in receptor antagonism studies, particularly for the NMDA receptor subtype. This is crucial for understanding receptor function and for developing potential therapeutic agents (Tamiz et al., 1998).
properties
CAS RN |
158198-45-9 |
---|---|
Product Name |
(N-(2-(4-Hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide |
Molecular Formula |
C34H36N4O4 |
Molecular Weight |
564.7 g/mol |
IUPAC Name |
2-amino-N-[2-[2-(4-hydroxyphenyl)ethyl-(2-phenylethyl)amino]acetyl]-N-[2-(4-phenylanilino)acetyl]acetamide |
InChI |
InChI=1S/C34H36N4O4/c35-23-32(40)38(33(41)24-36-30-15-13-29(14-16-30)28-9-5-2-6-10-28)34(42)25-37(21-19-26-7-3-1-4-8-26)22-20-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25,35H2 |
InChI Key |
OXFGJTLRVUALAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=C(C=C2)O)CC(=O)N(C(=O)CN)C(=O)CNC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC2=CC=C(C=C2)O)CC(=O)N(C(=O)CN)C(=O)CNC3=CC=C(C=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(N-(2-(4-hydroxyphenyl)ethyl)glycyl)-(N-(4-biphenylyl)glycyl)-N-(2-phenylethyl)glycinamide CHIR 2279 CHIR-2279 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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